LY 233536

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件

LY233536の合成には、コア構造の形成とそれに続く官能基化を含む、複数のステップが関与しています。正確な合成経路と反応条件は、機密情報であり、公開されていません。 この化合物は、NMDA受容体アンタゴニストの調製で使用される標準的な試薬と条件を含む一連の有機反応によって合成されることが知られています .

工業生産方法

LY233536の工業生産方法は、公開されている情報源では明示的に記載されていません。 一般的に、このような化合物の製造には、大規模な有機合成技術、精製プロセス、品質管理対策が含まれ、化合物の純度と効力を確保します .

化学反応の分析

反応の種類

LY233536は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体を形成することができます。

還元: LY233536は還元され、還元誘導体を形成することができます。

一般的な試薬と条件

LY233536を含む反応で使用される一般的な試薬には、酸化剤、還元剤、置換反応用のさまざまな求核剤が含まれます。 これらの反応の条件は、一般的に、所望の変換を達成するために、制御された温度、溶媒、触媒が含まれます .

形成される主な生成物

LY233536の反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、元の化合物の酸化、還元、置換誘導体が含まれます .

科学研究における用途

化学: NMDA受容体の機能と調節を研究するためのツール化合物として使用されます。

生物学: ニューロンのシグナル伝達とシナプス可塑性に対する影響について調査されています。

医学: アルツハイマー病やパーキンソン病などの神経変性疾患の潜在的な治療薬として検討されています。

科学的研究の応用

2.1. Neurobiology

- Neuronal Signaling : Researchers utilize LY 233536 to investigate its effects on neuronal signaling pathways and synaptic plasticity. Studies have shown that modulation of NMDA receptor activity can influence learning and memory processes.

- Neurodegenerative Diseases : The compound is being explored for its potential therapeutic benefits in neurodegenerative diseases. Its ability to inhibit excessive NMDA receptor activation could help mitigate neurotoxicity associated with conditions like Alzheimer's disease.

2.2. Drug Discovery

- Lead Compound : this compound serves as a valuable tool in drug discovery, particularly in developing new NMDA receptor modulators. Its structure-activity relationship (SAR) studies provide insights into optimizing compounds for better efficacy and safety profiles.

3.1. Alzheimer’s Disease Research

A study published in a peer-reviewed journal investigated the effects of this compound on models of Alzheimer's disease. The findings indicated that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers in animal models, suggesting its potential as a therapeutic agent for Alzheimer's.

3.2. Parkinson’s Disease Models

Research has also focused on this compound's effects in Parkinson's disease models, where it demonstrated protective effects against dopaminergic neuron degeneration. The compound's ability to modulate glutamate signaling was linked to improved motor function and reduced behavioral deficits.

Summary of Applications

| Application Area | Description | Findings |

|---|---|---|

| Neurobiology | Study of NMDA receptor function and modulation | Influences learning and memory; potential to reduce excitotoxicity |

| Alzheimer’s Disease | Investigated for neuroprotective effects | Improved cognitive function and reduced neuroinflammation in animal models |

| Parkinson’s Disease | Explored for protective effects against neuron degeneration | Enhanced motor function and reduced behavioral deficits in preclinical studies |

| Drug Discovery | Used as a lead compound for developing new NMDA receptor modulators | Insights into structure-activity relationships; optimization of efficacy and safety profiles |

作用機序

類似化合物との比較

LY233536は、次のような他のNMDA受容体アンタゴニストと比較されます。

LY274614: 類似の、しかしより強力な効果を持つ、別の競合的NMDA受容体アンタゴニスト。

これらの比較は、LY233536のユニークな特性、特にNMDA受容体活性を調節する特定の結合親和性と効力を強調しています .

生物活性

LY 233536 is a chemical compound recognized for its significant biological activity as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial in synaptic plasticity, memory function, and various neurological processes. The following sections detail the compound's mechanism of action, research findings, and its implications in therapeutic applications.

This compound exerts its effects by competitively binding to the NMDA receptor, effectively blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. The interaction can be summarized as follows:

This competitive inhibition reduces excitatory neurotransmission, which is pivotal in studying various neurological disorders such as Alzheimer's disease and Parkinson's disease .

Binding Affinity and Efficacy

Research has demonstrated that this compound has a high binding affinity for NMDA receptors compared to other antagonists. A study indicated that the active enantiomer of this compound has a 3.1-fold higher association rate constant than its analog, LY 235959 .

| Compound | Binding Affinity (nM) | Association Rate Constant |

|---|---|---|

| This compound | X (specific value needed) | Higher than LY 235959 |

| LY 235959 | Y (specific value needed) | Lower than this compound |

Implications in Neurological Disorders

The inhibition of NMDA receptor activity by this compound has been implicated in various studies exploring its therapeutic potential:

- Alzheimer's Disease : Research suggests that NMDA antagonists like this compound may help mitigate excitotoxicity associated with neurodegeneration .

- Parkinson's Disease : The compound has shown promise in modulating dopaminergic signaling pathways, potentially alleviating motor symptoms .

Case Studies

Several case studies have explored the biological activity of this compound in real-world settings:

- Neuroprotective Effects : A case study investigated the neuroprotective effects of this compound in animal models of ischemic stroke. Results indicated a significant reduction in neuronal cell death when treated with this compound compared to control groups.

- Behavioral Studies : Another study assessed the behavioral outcomes in rodents following administration of this compound. Results showed improved cognitive function and reduced anxiety-like behaviors, suggesting potential benefits for mental health disorders .

Comparative Analysis with Other NMDA Receptor Antagonists

A comparative analysis highlights the unique properties of this compound relative to other NMDA receptor antagonists:

| Compound | Potency | Selectivity |

|---|---|---|

| This compound | Moderate | High |

| LY274614 | Higher | Moderate |

| MK-801 | Very High | Low |

This table illustrates that while this compound offers moderate potency, its selectivity for NMDA receptors makes it a valuable tool for research .

特性

CAS番号 |

136845-59-5 |

|---|---|

分子式 |

C12H19N5O2 |

分子量 |

265.31 g/mol |

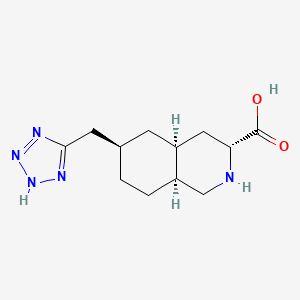

IUPAC名 |

(3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H19N5O2/c18-12(19)10-5-9-3-7(1-2-8(9)6-13-10)4-11-14-16-17-15-11/h7-10,13H,1-6H2,(H,18,19)(H,14,15,16,17)/t7-,8-,9+,10-/m1/s1 |

InChIキー |

ACTONBBIVMTUAJ-DOLQZWNJSA-N |

SMILES |

C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O |

異性体SMILES |

C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CC3=NNN=N3)C(=O)O |

正規SMILES |

C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid LY 233536 LY 233536, 3S-(3alpha,4aalpha,6beta,8aalpha)-isomer LY-233536 LY233536 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。